molecular formula C26H34 B3052011 9-Dodecylphenanthrene CAS No. 3788-61-2

9-Dodecylphenanthrene

Cat. No. B3052011
CAS RN: 3788-61-2
M. Wt: 346.5 g/mol
InChI Key: QBNLPAPGLLSKBN-UHFFFAOYSA-N
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Description

9-Dodecylphenanthrene is a chemical compound with the molecular formula C26H34 . It has an average mass of 346.548 Da and a monoisotopic mass of 346.266052 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenanthrene core with a dodecyl group attached to the 9-position . The structure is characterized by a three-ring system with the dodecyl group extending from one of the fused rings .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 346.55 . Other physical and chemical properties such as heat capacity, dynamic viscosity, Gibbs free energy of formation, enthalpy of formation, enthalpy of fusion, enthalpy of vaporization, water solubility, octanol/water partition coefficient, and critical pressure and temperature are also available .

Scientific Research Applications

Structural Analysis and Derivatives

  • Isostructural Derivatives : 9-Dodecylphenanthrene, a derivative of phenanthrene, shares structural similarities with other alkylthiophenanthrenes like 9-dodecylthiophenanthrene. These compounds have been analyzed for their crystal structures, providing insights into the bonding and structural dimensions of such molecules (Kansikas & Sipila, 2000).

  • Synthesis Methods : Research on the synthesis of functionalized phenanthrene derivatives, such as 9-amino-10-arylphenanthrene, has been conducted. These methods explore catalyst-free cascade reactions, indicating potential for creating diverse phenanthrene-based compounds, including those related to this compound (Liu et al., 2018).

Environmental Applications and Studies

  • Electroremediation : this compound's derivatives have been studied in electroremediation processes. Specifically, anionic surfactants like dodecyl sulfate have been used to increase the solubility of phenanthrene, enhancing its transport through soil in electrokinetic treatments (López-Vizcaíno et al., 2014).

  • Surfactant Bioremediation : The interaction of surfactants with phenanthrene in soil-water systems has been investigated. This research is relevant to this compound due to the chemical similarity, exploring how mixed surfactants can enhance the desorption and biodegradation of phenanthrene, a key aspect in remediation technologies (Yu et al., 2007).

Chemical and Physical Properties

  • Molecular Interaction Studies : The interaction between human serum albumin and derivatives of phenanthrene, like 9-hydroxyphenanthrene, has been studied using spectroscopic techniques. These studies provide insights into the molecular behavior and interactions of similar compounds like this compound (Zhang et al., 2020).

  • Chemical Transformation and Stability : The stability and chemical transformation of phenanthrene derivatives have been explored. This research is pertinent to understanding the behavior and potential applications of this compound in various chemical environments (Osawa et al., 2006).

properties

IUPAC Name

9-dodecylphenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34/c1-2-3-4-5-6-7-8-9-10-11-16-22-21-23-17-12-13-18-24(23)26-20-15-14-19-25(22)26/h12-15,17-21H,2-11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNLPAPGLLSKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296020
Record name 9-Dodecylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3788-61-2
Record name 9-Dodecylphenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3788-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 107103
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-n-Dodecylphenanthrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Dodecylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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